molecular formula C25H35N7O B4308748 3-[4-(CYCLOHEXYLAMINO)-6-(1-PIPERIDINYL)-1,3,5-TRIAZIN-2-YL]-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE

3-[4-(CYCLOHEXYLAMINO)-6-(1-PIPERIDINYL)-1,3,5-TRIAZIN-2-YL]-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE

Cat. No.: B4308748
M. Wt: 449.6 g/mol
InChI Key: ZVXZZJGNTLLYAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(CYCLOHEXYLAMINO)-6-(1-PIPERIDINYL)-1,3,5-TRIAZIN-2-YL]-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE is a complex organic compound with a unique structure that includes a triazine ring, a piperidine ring, and a diazatricyclo framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(CYCLOHEXYLAMINO)-6-(1-PIPERIDINYL)-1,3,5-TRIAZIN-2-YL]-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE typically involves multiple steps. One common method starts with the preparation of the triazine ring, followed by the introduction of the piperidine and cyclohexylamino groups. The final step involves the formation of the diazatricyclo framework. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[4-(CYCLOHEXYLAMINO)-6-(1-PIPERIDINYL)-1,3,5-TRIAZIN-2-YL]-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.

Scientific Research Applications

3-[4-(CYCLOHEXYLAMINO)-6-(1-PIPERIDINYL)-1,3,5-TRIAZIN-2-YL]-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[4-(CYCLOHEXYLAMINO)-6-(1-PIPERIDINYL)-1,3,5-TRIAZIN-2-YL]-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or materials science.

Comparison with Similar Compounds

Similar Compounds

    11-[4-(cyclohexylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one: A similar compound with a morpholine group instead of a piperidine group.

    3-(Cyclohexylamino)-1-propanesulfonic acid: Another compound with a cyclohexylamino group, used as a buffering agent in biochemistry.

Uniqueness

The uniqueness of 3-[4-(CYCLOHEXYLAMINO)-6-(1-PIPERIDINYL)-1,3,5-TRIAZIN-2-YL]-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

11-[4-(cyclohexylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N7O/c33-22-11-7-10-21-19-14-18(16-32(21)22)15-31(17-19)25-28-23(26-20-8-3-1-4-9-20)27-24(29-25)30-12-5-2-6-13-30/h7,10-11,18-20H,1-6,8-9,12-17H2,(H,26,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVXZZJGNTLLYAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=NC(=NC(=N2)N3CC4CC(C3)C5=CC=CC(=O)N5C4)N6CCCCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(CYCLOHEXYLAMINO)-6-(1-PIPERIDINYL)-1,3,5-TRIAZIN-2-YL]-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE
Reactant of Route 2
Reactant of Route 2
3-[4-(CYCLOHEXYLAMINO)-6-(1-PIPERIDINYL)-1,3,5-TRIAZIN-2-YL]-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-[4-(CYCLOHEXYLAMINO)-6-(1-PIPERIDINYL)-1,3,5-TRIAZIN-2-YL]-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE
Reactant of Route 4
Reactant of Route 4
3-[4-(CYCLOHEXYLAMINO)-6-(1-PIPERIDINYL)-1,3,5-TRIAZIN-2-YL]-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE
Reactant of Route 5
3-[4-(CYCLOHEXYLAMINO)-6-(1-PIPERIDINYL)-1,3,5-TRIAZIN-2-YL]-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE
Reactant of Route 6
3-[4-(CYCLOHEXYLAMINO)-6-(1-PIPERIDINYL)-1,3,5-TRIAZIN-2-YL]-1,2,3,4,5,6-HEXAHYDRO-8H-1,5-METHANOPYRIDO[1,2-A][1,5]DIAZOCIN-8-ONE

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